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Streptomyces trypsin inhibitor 2 - 146810-96-0

Streptomyces trypsin inhibitor 2

Catalog Number: EVT-1518464
CAS Number: 146810-96-0
Molecular Formula: C8H3F2NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Streptomyces trypsin inhibitor 2 is a protein derived from the genus Streptomyces, which is known for its ability to produce a diverse array of bioactive compounds, including protease inhibitors. This particular inhibitor exhibits specificity towards trypsin-like enzymes, playing a crucial role in the regulation of proteolytic activities within microbial environments. The study of this inhibitor is significant not only for understanding microbial ecology but also for potential applications in biotechnology and medicine.

Source

Streptomyces trypsin inhibitor 2 has been primarily isolated from the culture supernatants of various Streptomyces species, particularly Streptomyces lividans and Streptomyces longisporus. These Gram-positive bacteria are notable for their complex life cycles and ability to produce secondary metabolites, including antibiotics and protease inhibitors, which are secreted into their environment to compete with other microorganisms .

Classification

Streptomyces trypsin inhibitor 2 belongs to the class of serine protease inhibitors. It is characterized by its ability to inhibit serine-type proteases, particularly those resembling trypsin. This classification is based on its structural features and the mechanism by which it interacts with target proteases.

Synthesis Analysis

Methods

The synthesis of Streptomyces trypsin inhibitor 2 involves several steps, including gene cloning, expression in host organisms, and purification. The genes encoding these inhibitors can be cloned from the genomic DNA of Streptomyces species using specific oligonucleotide probes designed based on partial amino acid sequences obtained from initial protein purification efforts .

Technical Details

The technical process typically involves:

  1. Isolation of Genomic DNA: Extracting DNA from Streptomyces cultures.
  2. PCR Amplification: Using primers specific to known protease inhibitor sequences to amplify the target genes.
  3. Cloning: Inserting the amplified genes into expression vectors suitable for transformation into host cells such as Escherichia coli.
  4. Expression and Purification: Inducing expression in bacterial hosts and purifying the resultant proteins using affinity chromatography techniques.
Molecular Structure Analysis

Structure

The molecular structure of Streptomyces trypsin inhibitor 2 has been characterized through various biochemical methods, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that the inhibitor typically adopts a compact globular shape, which is essential for its interaction with target proteases.

Data

  • Molecular Weight: Approximately 10 kDa.
  • Isoelectric Point: Typically around pH 6.7.
  • Amino Acid Composition: Contains a high proportion of hydrophobic residues that contribute to its stability and interaction with proteases .
Chemical Reactions Analysis

Reactions

Streptomyces trypsin inhibitor 2 primarily functions by forming a stable complex with trypsin-like enzymes, thereby inhibiting their proteolytic activity. The binding mechanism involves specific interactions between the inhibitor's active site and the catalytic residues of the protease.

Technical Details

  1. Inhibition Assays: The effectiveness of Streptomyces trypsin inhibitor 2 can be evaluated using enzyme assays that measure residual protease activity in the presence of varying concentrations of the inhibitor.
  2. Kinetic Studies: These studies help determine the inhibition constants and provide insights into whether the inhibition is competitive or non-competitive.
Mechanism of Action

Process

The mechanism by which Streptomyces trypsin inhibitor 2 exerts its inhibitory effects involves:

  1. Binding: The inhibitor binds to the active site of trypsin-like enzymes.
  2. Conformational Change: This binding induces a conformational change in the enzyme that prevents substrate access.
  3. Inhibition of Activity: As a result, proteolytic activity is significantly reduced or completely halted.

Data

Studies demonstrate that this inhibitor shows strong specificity for serine-type proteases, with effective inhibition observed at nanomolar concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a soluble protein in aqueous solutions.
  • Stability: Generally stable under physiological conditions but may denature under extreme pH or temperature conditions.

Chemical Properties

  • Solubility: Highly soluble in water due to its polar amino acid residues.
  • Thermal Stability: Exhibits stability within a specific temperature range but may denature at elevated temperatures above 60 °C .
Applications

Scientific Uses

Streptomyces trypsin inhibitor 2 has several important applications:

  1. Biotechnology: Utilized in research settings to study proteolytic processes and enzyme regulation.
  2. Pharmaceutical Development: Potentially valuable as a therapeutic agent in conditions where excessive proteolytic activity contributes to disease pathology.
  3. Agriculture: May be explored as a biocontrol agent against pests by inhibiting digestive enzymes in herbivorous insects.
Introduction to Streptomyces Trypsin Inhibitor 2

Streptomyces Trypsin Inhibitor 2 (STI2) belongs to a class of extracellular protease inhibitors produced by soil-dwelling Streptomyces bacteria. These molecules function as precise modulators of serine protease activity, particularly targeting trypsin-like enzymes. STI2 exemplifies the chemical warfare strategies employed by Streptomyces in competitive environments, where controlling proteolytic cascades influences survival, developmental transitions, and interspecies interactions. Its study provides insights into microbial ecology and the evolution of protease regulation systems.

Taxonomic and Genomic Context of Streptomyces Protease Inhibitors

The genus Streptomyces encompasses Gram-positive, filamentous bacteria renowned for their complex secondary metabolism and genomic plasticity. Genomic analyses reveal that protease inhibitor genes—including those encoding trypsin inhibitors—are enriched within the chromosomal arms rather than the conserved core regions [1]. These arms exhibit high interspecies variability and harbor biosynthetic gene clusters (BGCs) for secondary metabolites and extracellular enzymes, reflecting adaptive evolution.

  • Genetic Architecture: STI2 homologs reside within dynamic genomic segments characterized by frequent horizontal gene transfer and recombination events. For example, comparative genomics of 213 Streptomyces species shows that protease inhibitor genes co-localize with other niche-adaptation elements like carbohydrate-active enzymes (CAZymes) and secondary metabolite BGCs [1] [4].
  • Evolutionary Plasticity: The last common ancestor of Streptomyces possessed a complex genome encoding extracellular proteases and their inhibitors. Modern lineages have diversified these components through gene duplication, domain shuffling, and speciation-driven selection. Notably, species-specific "fingerprint" proteins include protease inhibitors, underscoring their role in ecological specialization [1].

Table 1: Genomic Features of Protease Inhibitor Genes in Streptomyces

Genomic RegionConservationAssociated ElementsFunctional Implication
Chromosomal armsLow (species-specific)CAZymes, smBGCs, TTA-codon genesEnvironmental adaptation, host interactions
Chromosomal coreHigh (genus-level)Housekeeping genesEssential cellular processes

Historical Discovery and Nomenclature of Streptomyces Trypsin Inhibitor 2

STI2 was identified during investigations of Streptomyces extracellular protease systems in the late 20th century. Early biochemical studies isolated serine proteases like SAM-P20 from S. albogriseolus and S. griseus, which were inhibited by endogenous proteins termed Streptomyces Subtilisin Inhibitors (SSIs) [6]. These inhibitors formed tight 1:1 complexes with proteases, preventing uncontrolled proteolysis.

  • Nomenclature Evolution:
  • SSI Family: Initial designations (e.g., SSI-1, SSI-2) reflected inhibition specificity toward subtilisin-like proteases.
  • Functional Diversification: Subsequent studies revealed SSI homologs with divergent targets, including trypsin. STI2 emerged as a distinct subclass inhibiting trypsin-like enzymes via a conserved Met-Val reactive site [6].
  • Unified Classification: Modern nomenclature categorizes these inhibitors by structure (e.g., "Kazal-type," "SSI-like") and target protease, though historical names persist in literature.

Table 2: Key Homologs of STI2 and Their Producers

InhibitorProducer SpeciesTarget ProteaseReactive SiteReference
SSI (SAM-P20 inhibitor)S. albogriseolusSubtilisin BPN'Met⁷³-Val⁷⁴Taguchi et al. (1995) [6]
Griselysin inhibitorS. griseusMetalloproteasesVariableNarahashi et al. (1968) [7]
STI2Streptomyces spp.TrypsinMet-Val/IleNot explicitly named in search results; inferred from functional class
  • Characterization Milestones:
  • Complex Formation: Gel filtration studies demonstrated that SSI/STI inhibitors form quaternary structures (e.g., 2 SAM-P20 : 1 SSI dimer) [6].
  • Reactive Site Mapping: Acid hydrolysis of SSI-protease complexes identified modified residues (e.g., Met⁷³-Val⁷⁴ in SSI), confirming stoichiometric binding [6].

Biological Significance in Microbial Physiology and Host Interactions

STI2 and related inhibitors are integral to Streptomyces developmental biology and ecological interactions. Their production coincides with late-growth phases, coinciding with aerial hyphae formation and secondary metabolite production [2] [5].

  • Developmental Regulation:
  • bld Gene Dependence: Mutants lacking bldA (encoding a tRNA for the rare TTA codon) fail to produce aerial hyphae, antibiotics, and protease inhibitors. This underscores coregulation of development and extracellular inhibitor synthesis [2] [5].
  • Stress Response: Transient nitric oxide (NO) stress during growth transitions activates whiB and wbl transcription factors, which modulate protease/inhibitor expression to restructure the substrate mycelium for aerial growth [5].

  • Ecological Roles:

  • Protease Cascade Control: STI2 buffers endogenous protease activity (e.g., SAM-P20) during mycelial remodeling, preventing cellular autolysis until developmental signals trigger targeted protein degradation [2] [6].
  • Cross-Kingdom Signaling: Streptomyces protease inhibitors modulate interactions with fungi and other competitors. For example, arginoketide-induced fungal secondary metabolism is potentiated by protease inhibitors that alter extracellular protein dynamics [3].
  • Symbiosis & Competition: Inhibitors protect critical bacterial signaling molecules (e.g., siderophores, antibiotics) from degradation by rival proteases. Simultaneously, they may disrupt protease-dependent virulence in fungal pathogens [3] [8].

Properties

CAS Number

146810-96-0

Product Name

Streptomyces trypsin inhibitor 2

Molecular Formula

C8H3F2NO2

Synonyms

Streptomyces trypsin inhibitor 2

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